

# Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of N-Acetylpyrrole

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Compound of Interest		
Compound Name:	N-Acetylpyrrole	
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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data (NMR and IR) for **N-Acetylpyrrole**, offering a clear benchmark for its identification against common structural alternatives.

This document outlines the characteristic spectroscopic signatures of **N-Acetylpyrrole** and contrasts them with related pyrrole derivatives. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized for straightforward comparison.

## **Spectroscopic Data Comparison**

The structural integrity of **N-Acetylpyrrole** can be unequivocally confirmed by comparing its <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra with known standards and closely related structures. The following tables summarize the key spectroscopic data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)



Compound	H-2, H-5 (δ, ppm)	H-3, H-4 (δ, ppm)	Other Protons (δ, ppm)	J-Coupling Constants (Hz)
N-Acetylpyrrole	~7.3 - 7.4 (t)	~6.2 - 6.3 (t)	~2.5 (s, 3H, - COCH₃)	$J_{2,3} \approx J_{4,5} \approx 2.2$ Hz
Pyrrole	~6.7 (t)	~6.1 (t)	~8.1 (br s, 1H, N- H)	$J_{2,3} \approx J_{4,5} \approx 2.7$ $Hz, J_{2,4} \approx J_{3,5} \approx$ $1.4 Hz, J_{2,5} \approx 1.9$ Hz
N-Methylpyrrole	~6.6 (t)	~6.1 (t)	~3.6 (s, 3H, - CH₃)	$J_{2,3} \approx J_{4,5} \approx 2.6$ $H_{Z, J_{2,4}} \approx J_{3,5} \approx$ $1.5 H_{Z, J_{2,5}} \approx 1.9$ $H_{Z}$
2-Acetylpyrrole	~6.9-7.0 (m), ~6.8-6.9 (m)	~6.1-6.2 (m)	~9.0 (br s, 1H, N-H), ~2.4 (s, 3H, -COCH <sub>3</sub> )	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	C-2, C-5 (δ, ppm)	C-3, C-4 (δ, ppm)	Other Carbons (δ, ppm)
N-Acetylpyrrole	~121	~112	~168 (C=O), ~24 (- CH <sub>3</sub> )
Pyrrole	~118	~108	-
N-Methylpyrrole	~121	~108	~35 (-CH₃)
2-Acetylpyrrole	~132 (C-2), ~122 (C- 5)	~110 (C-3), ~117 (C-4)	~188 (C=O), ~26 (- CH <sub>3</sub> )

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)



Compound	C=O Stretch	C-H (Aromatic) Stretch	N-H Stretch
N-Acetylpyrrole	~1700-1730	~3100-3150	-
Pyrrole	-	~3100-3140	~3400 (sharp)
N-Methylpyrrole	-	~3100	-
2-Acetylpyrrole	~1650-1670	~3100-3300	~3200-3300 (broad)

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

#### Protocol:

- Sample Preparation: Approximately 5-10 mg of the analyte (N-Acetylpyrrole or a comparative compound) was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - The spectrometer was tuned and locked to the deuterium signal of CDCl3.
  - Shimming was performed to optimize the magnetic field homogeneity.
  - A standard single-pulse experiment was used with a 30° pulse angle.
  - The spectral width was set to 16 ppm, centered at 6 ppm.
  - A relaxation delay of 1 second was used, and 16 scans were acquired.



- The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse program (e.g., zgpg30) was utilized.
  - The spectral width was set to 240 ppm, centered at 120 ppm.
  - A relaxation delay of 2 seconds was employed, and 1024 scans were accumulated.
  - The FID was processed with a line broadening of 1.0 Hz.
- Data Processing: All spectra were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and 77.16 ppm for the central peak of the CDCl<sub>3</sub> triplet in the <sup>13</sup>C spectrum.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.

#### Protocol:

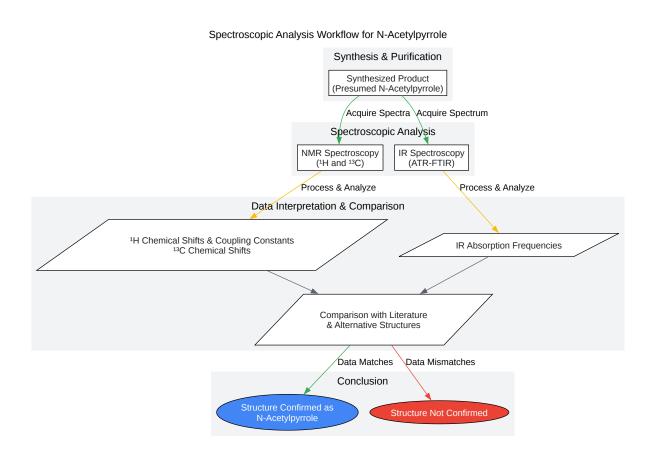
- Background Spectrum: A background spectrum of the clean, empty ATR crystal was collected to account for atmospheric and instrumental contributions.
- Sample Application: A small drop of the liquid sample (N-Acetylpyrrole or a comparative compound) was placed directly onto the diamond ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
  - The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.
  - A resolution of 4 cm<sup>-1</sup> was used, and 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.



# **Workflow for Spectroscopic Structure Confirmation**

The logical flow of experiments and data analysis for confirming the structure of **N-Acetylpyrrole** is outlined below.





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Caption: Workflow for the spectroscopic confirmation of **N-Acetylpyrrole** structure.







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